2,2,3,3,3-Pentafluoropropyl acrylate

RAFT polymerization copolymerization kinetics fluorinated acrylates

2,2,3,3,3-Pentafluoropropyl acrylate (PFPA) is a semifluorinated acrylate monomer with the molecular formula C6H5F5O2. It is characterized by a boiling point of 50 °C at 100 mmHg, a density of 1.32 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.336.

Molecular Formula C6H5F5O2
Molecular Weight 204.09 g/mol
CAS No. 356-86-5
Cat. No. B1580904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-Pentafluoropropyl acrylate
CAS356-86-5
Molecular FormulaC6H5F5O2
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C6H5F5O2/c1-2-4(12)13-3-5(7,8)6(9,10)11/h2H,1,3H2
InChIKeyJDVGNKIUXZQTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoropropyl Acrylate (PFPA, CAS 356-86-5) – Core Physicochemical Profile for Fluoropolymer Procurement


2,2,3,3,3-Pentafluoropropyl acrylate (PFPA) is a semifluorinated acrylate monomer with the molecular formula C6H5F5O2 [1]. It is characterized by a boiling point of 50 °C at 100 mmHg, a density of 1.32 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.336 [1][2]. These baseline properties establish PFPA as a mid-fluorine-content monomer (five fluorine atoms) in the acrylate family, offering a distinct balance between hydrophobic/oleophobic character and processability relative to both shorter and longer fluorinated analogs.

Why 2,2,3,3,3-Pentafluoropropyl Acrylate Cannot Be Replaced by Simpler Fluoroalkyl Acrylates Without Compromising Performance


Fluoroalkyl acrylates are not interchangeable; their copolymerization behavior, surface energetics, and polymer glass transition temperatures are strongly chain-length dependent. The presence of five fluorine atoms in PFPA confers a specific surface tension regime and a Tg that differs markedly from the widely used 2,2,2-trifluoroethyl acrylate (TFEA) [1]. Direct substitution of PFPA with TFEA alters the copolymer's random incorporation profile and final surface energy, while replacement with longer-chain analogs like heptafluorobutyl acrylate (HFBA) significantly increases hydrophobicity and reduces chain mobility [2]. These quantifiable differences necessitate precise monomer selection for targeted material outcomes.

Quantitative Differentiation of 2,2,3,3,3-Pentafluoropropyl Acrylate Against Fluoroalkyl Acrylate Comparators


Copolymerization Reactivity Ratios: Random Incorporation with n-Butyl Acrylate

In RAFT copolymerization with n-butyl acrylate (nBuA) at 65 °C in DMF using dibenzyl trithiocarbonate (DBTTC) as chain transfer agent, 2,2,3,3,3-pentafluoropropyl acrylate (PFPA) exhibited reactivity ratios that yield a product r₁ × r₂ close to unity, indicating near-random comonomer incorporation along the polymer backbone [1]. This behavior parallels that of 2,2,2-trifluoroethyl acrylate (TFEA) and 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) under identical conditions, confirming PFPA's suitability for well-controlled statistical copolymer synthesis [1].

RAFT polymerization copolymerization kinetics fluorinated acrylates

Polymer Glass Transition Temperature (Tg): Enhanced Chain Mobility vs. Longer Fluorinated Analogs

The homopolymer of 2,2,3,3,3-pentafluoropropyl acrylate, poly(PFPA), exhibits a glass transition temperature (Tg) of −26 °C (lit.) [1]. This value is substantially lower than that of the longer-chain analog poly(heptafluorobutyl acrylate) (PHFBA), which has a Tg of approximately −2 °C, and higher than that of the shorter-chain poly(trifluoroethyl acrylate) (PTFEA), which is reported near −10 °C [2].

fluoropolymer glass transition thermal properties

Surface Tension Matching with PDMS for Directed Self-Assembly

In a 2023 study on directed self-assembly, poly(2,2,3,3,3-pentafluoropropyl acrylate) (PPeFPA) exhibited a surface tension (γ) between 19.9 and 21.5 mN/m, nearly identical to that of polydimethylsiloxane (PDMS) [1]. This close surface tension match (γ_PDMS ≈ γ_PPeFPA) enabled the formation of a volume-symmetric lamellar block copolymer (PDMS-b-PPeFPA) with perpendicular orientation and sub-10 nm half-pitch feature size [1]. In contrast, block copolymers incorporating shorter fluorinated blocks like PTFEA or longer ones like PHFBA would deviate from this critical γ match, disrupting the lamellar ordering required for advanced nanopatterning [1].

block copolymer surface tension directed self-assembly nanolithography

Thermoresponsive Surface Rearrangement Kinetics in Diblock Brushes

Among diblock copolymer brushes with a hydrocarbon inner block and a fluorinated outer block, poly(methyl acrylate)-b-poly(pentafluoropropyl acrylate) (PMA-b-PPFPA) exhibited the most complete surface rearrangement upon solvent treatment and the fastest rearrangement upon thermal annealing compared to systems with poly(trifluoroethyl acrylate) (PTFEA) or poly(heptadecafluorodecyl acrylate) (PHFA) as the outer block [1]. The optimal thermal treatment temperature and time varied with the Tg of the fluoropolymer block, and PFPA's lower Tg relative to PHFA contributed to its faster rearrangement kinetics [1].

polymer brushes surface rearrangement thermoresponsive materials

Proven Application Scenarios for 2,2,3,3,3-Pentafluoropropyl Acrylate Based on Quantitative Evidence


Well-Controlled Statistical Copolymer Synthesis via RAFT Polymerization

PFPA is an ideal comonomer for preparing random or gradient copolymers with n-butyl acrylate (and likely other acrylates) under RAFT conditions. Its reactivity ratios (r₁ × r₂ ≈ 1) ensure predictable, drift-free incorporation, enabling precise molecular weight control and narrow dispersity [1]. This is critical for designing fluorinated copolymers with tailored surface properties for coatings, adhesives, and elastomers.

Low-Tg Fluoropolymer Coatings with Enhanced Film Formation and Adhesion

Homopolymers and copolymers derived from PFPA exhibit a glass transition temperature of −26 °C, which is significantly lower than that of longer-chain fluoroalkyl acrylate polymers . This low Tg enhances chain mobility at ambient conditions, facilitating excellent film formation, improved adhesion to substrates, and faster surface reorganization in stimuli-responsive coatings [2].

Block Copolymer Lithography for Sub-10 nm Nanopatterning

The surface tension of poly(PFPA) (19.9–21.5 mN/m) closely matches that of PDMS, enabling the creation of PDMS-b-PPFPA block copolymers that self-assemble into perpendicular lamellae with sub-10 nm half-pitch [3]. This unique γ match is essential for directed self-assembly lithography in semiconductor manufacturing and advanced nanofabrication, where precise control over microdomain orientation is paramount.

Stimuli-Responsive Surfaces and Smart Coatings

Diblock brushes containing a PFPA outer block exhibit the fastest and most complete surface rearrangement upon thermal annealing among semifluorinated analogs [2]. This rapid switching between hydrophilic and hydrophobic surface states makes PFPA-based polymers excellent candidates for smart coatings, self-cleaning surfaces, and anti-fouling applications where environmental responsiveness is required.

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